Product packaging for 2-Propyl-1-pentanol(Cat. No.:CAS No. 58175-57-8)

2-Propyl-1-pentanol

Cat. No.: B1345608
CAS No.: 58175-57-8
M. Wt: 130.23 g/mol
InChI Key: LASHFHLFDRTERB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Isomerism within Alcohol Chemistry

The naming and classification of alcohols are fundamental to understanding their properties and reactions. The systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) provides a clear and unambiguous way to identify chemical compounds.

The IUPAC name for this compound is 2-propylpentan-1-ol. nih.govthermofisher.com This name is derived by identifying the longest carbon chain containing the hydroxyl group, which is a five-carbon chain (pentane). The hydroxyl group is on the first carbon, making it a "1-pentanol". A propyl group (a three-carbon alkyl substituent) is attached to the second carbon of the pentane (B18724) chain.

Common aliases for 2-Propyl-1-pentanol found in chemical literature and databases include:

1-Pentanol (B3423595), 2-propyl- nih.govnist.govchemspider.com

2-Propylpentanol nih.gov

2-n-Propyl-1-pentanol thermofisher.com

The Chemical Abstracts Service (CAS) Registry Number for this compound is 58175-57-8. nih.govnist.govthermofisher.com

To understand the unique properties of this compound, it is useful to compare it with structurally similar alcohols, such as its straight-chain isomer, 1-pentanol, and a more branched isomer, 2-methyl-2-propyl-1-pentanol (B3022817).

1-Pentanol: This is a straight-chain primary alcohol with the formula C5H12O. smolecule.com It has a simpler, unbranched structure compared to this compound. This structural difference leads to variations in physical properties like boiling point and solubility.

2-Methyl-2-propyl-1-pentanol: This alcohol has a more complex branched structure. vulcanchem.com Its IUPAC name is 2-methyl-2-propylpentan-1-ol, and it has the chemical formula C9H20O. vulcanchem.comnist.gov The increased branching in 2-methyl-2-propyl-1-pentanol influences its reactivity and physical characteristics, such as a potentially lower boiling point compared to less branched isomers. vulcanchem.com

Table 1: Comparison of Structurally Similar Alcohols

Feature This compound 1-Pentanol 2-Methyl-2-propyl-1-pentanol
IUPAC Name 2-propylpentan-1-ol nih.govthermofisher.com Pentan-1-ol 2-Methyl-2-propylpentan-1-ol vulcanchem.com
Molecular Formula C8H18O nih.govnist.gov C5H12O smolecule.com C9H20O vulcanchem.comnist.gov
Structure Branched-chain primary alcohol Straight-chain primary alcohol Highly branched primary alcohol
CAS Number 58175-57-8 nih.govnist.govthermofisher.com 71-41-0 guidechem.com 57409-52-6 vulcanchem.comnist.gov

IUPAC Naming Conventions and Common Aliases for this compound

Historical Context and Emergence in Chemical Literature

While extensive historical documentation on the initial discovery and synthesis of this compound is not widely available, its emergence in chemical literature is often in the context of broader studies on alcohols and their derivatives. Research on its synthesis can involve methods like hydroformylation of alkenes followed by hydrogenation, or Grignard reactions. smolecule.com

One notable mention of this compound is in the context of food and fragrance chemistry. For instance, it has been identified as a potential volatile marker in eucalyptus honey. cabidigitallibrary.org This suggests its natural occurrence, albeit in small quantities, and its potential role in the aroma profiles of natural products.

Significance and Research Gaps of this compound in Contemporary Chemistry

The significance of this compound in contemporary chemistry lies in its potential applications as a solvent and a chemical intermediate. smolecule.comontosight.ai Its branched structure can offer different solubility characteristics compared to its linear isomers. smolecule.com

However, a significant research gap exists for this specific compound. smolecule.com While general studies on 2-alkyl-1-alkanols have been conducted, detailed toxicological and metabolic data for this compound are often inferred from related compounds through read-across methods in regulatory assessments. oecd.orguclan.ac.uk Further research is needed to fully characterize its biological activities and potential applications. For instance, while it is known to be a primary alcohol, detailed studies on its reactivity in various organic reactions are limited. Its use as a reagent or solvent in organic synthesis is an area that warrants further exploration. smolecule.com

Table 2: Chemical Identifier and Property Data for this compound

Identifier/Property Value
Molecular Formula C8H18O nih.govnist.gov
Molecular Weight 130.23 g/mol nih.gov
IUPAC Name 2-propylpentan-1-ol nih.govthermofisher.com
CAS Registry Number 58175-57-8 nih.govnist.govthermofisher.com
Boiling Point 80-82 °C at 12 mmHg sigmaaldrich.com
Density 0.83 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.43 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1345608 2-Propyl-1-pentanol CAS No. 58175-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-8(7-9)6-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASHFHLFDRTERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074716
Record name 1-Pentanol, 2-propyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58175-57-8
Record name 2-Propyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58175-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 2-propyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 2-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Propyl 1 Pentanol

Established Synthesis Routes

Established methods for synthesizing 2-propyl-1-pentanol rely on fundamental organic reactions, including hydroformylation-hydrogenation sequences, reduction of carbonyl precursors, and Grignard reagent applications.

Hydroformylation-Hydrogenation Sequences

Hydroformylation, also known as oxo synthesis, is a significant industrial process for producing aldehydes from alkenes. matthey.com This is followed by hydrogenation to yield the corresponding alcohol. In the context of this compound, this sequence would typically start from a butene isomer. The hydroformylation of butene with synthesis gas (a mixture of carbon monoxide and hydrogen) produces n-valeraldehyde as a primary product. rsc.org Subsequent self-condensation of n-valeraldehyde followed by hydrogenation yields this compound. rsc.org

Hydroformylation of Butene: Butene reacts with CO and H2, typically in the presence of a rhodium-based catalyst, to form n-valeraldehyde. matthey.com

Aldol (B89426) Condensation: Two molecules of n-valeraldehyde undergo self-condensation to form 2-propyl-2-heptenal. rsc.org

Hydrogenation: The unsaturated aldehyde is then hydrogenated to produce this compound. rsc.org

This multi-step industrial process allows for the large-scale production of this compound and related plasticizer alcohols. rsc.org

Reduction of Carbonyl Precursors (e.g., ketones)

The reduction of a suitable carbonyl compound is a common laboratory-scale method for the synthesis of alcohols. libretexts.org To synthesize this compound, the corresponding aldehyde, 2-propyl-1-pentanal, would be the direct precursor.

The reduction can be accomplished using various reducing agents:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent that can convert aldehydes and ketones to alcohols. libretexts.org

Lithium aluminum hydride (LiAlH4): A powerful reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters to primary alcohols. libretexts.org

The general reaction involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Grignard Reagent Applications

Grignard reagents (R-MgX) are versatile organometallic compounds used for forming carbon-carbon bonds. libretexts.org The synthesis of this compound via a Grignard reaction would involve the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with an appropriate epoxide or formaldehyde (B43269).

A plausible route involves the reaction of propylmagnesium bromide with a suitable epoxide, which upon ring-opening and subsequent workup, would yield the target alcohol. Another approach is the reaction of a Grignard reagent with formaldehyde (H₂C=O) to produce a primary alcohol. organicchemistrytutor.com For instance, reacting butylmagnesium bromide with formaldehyde would yield 1-pentanol (B3423595) after protonation. organicchemistrytutor.com To obtain this compound, a more substituted Grignard reagent and a suitable aldehyde would be necessary. For example, the reaction of propylmagnesium bromide with pentanal would lead to a secondary alcohol, not the desired primary alcohol. Therefore, a more tailored approach, possibly involving a protected hydroxymethyl Grignard reagent or a different carbonyl electrophile, would be required.

Advanced and Novel Synthetic Approaches

Recent research has focused on developing more efficient and sustainable methods for the synthesis of branched alcohols like this compound, with a significant emphasis on catalytic coupling reactions.

Catalytic Coupling Reactions

Catalytic coupling reactions offer a direct and atom-economical way to construct larger molecules from smaller, readily available precursors.

The Guerbet reaction is a self-condensation of a primary or secondary alcohol at elevated temperatures in the presence of a catalyst to produce a higher, branched alcohol. rsc.org This reaction is a key method for producing "Guerbet alcohols," which have numerous industrial applications. mit.edu The synthesis of this compound can be achieved through the Guerbet condensation of 1-pentanol. shokubai.org

The reaction proceeds through a "hydrogen borrowing" mechanism, which involves a sequence of steps:

Dehydrogenation: The catalyst first dehydrogenates the starting alcohol (1-pentanol) to form the corresponding aldehyde (pentanal). shokubai.org

Aldol Condensation: The aldehyde then undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde.

Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated aldehyde (2-propyl-2-heptenal).

Hydrogenation: Finally, the catalyst returns the "borrowed" hydrogen to the unsaturated aldehyde, hydrogenating it to the final product, 2-propyl-1-heptanol. shokubai.org Note: The provided outline specifies this compound, while the Guerbet reaction of 1-pentanol yields 2-propyl-1-heptanol. A cross-Guerbet reaction between propanol (B110389) and butanol could theoretically yield a C7 alcohol, but the synthesis of this compound (a C8 alcohol) via a direct Guerbet reaction of smaller alcohols is not straightforward. However, the self-condensation of 1-butanol (B46404) leads to 2-ethyl-1-hexanol, and the self-condensation of 1-pentanol leads to 2-propyl-1-heptanol. acs.orgresearchgate.net

Various catalytic systems have been investigated for the Guerbet reaction, often involving Group VIII metals like platinum, palladium, iridium, ruthenium, and rhodium supported on materials such as carbon, alumina, titania, or zirconia, often in the presence of a basic cocatalyst. shokubai.orgacs.org Research has shown that factors like reaction temperature, catalyst support, and the acid-base properties of the support significantly influence the conversion and selectivity of the reaction. acs.org For instance, increasing the reaction temperature generally accelerates the reaction and improves the selectivity towards the Guerbet alcohol. acs.org

Recent advancements include the use of MOF-derived RuCo alloys as highly active and selective catalysts for the Guerbet reaction of various linear alcohols, including 1-pentanol. mit.edu Another novel approach involves a silica-immobilized nickel and acid ionic liquid catalyst for the one-pot synthesis of 2-propylheptanol from n-valeraldehyde, which combines the condensation and hydrogenation steps. rsc.orgrsc.org

Data Tables

Table 1: Overview of Synthetic Routes for this compound and Related Alcohols

Synthetic RoutePrecursorsKey IntermediatesCatalyst/Reagent ExamplesProduct
Hydroformylation-HydrogenationButene, CO, H₂n-Valeraldehyde, 2-Propyl-2-heptenalRhodium-based catalysts, Hydrogenation catalysts2-Propyl-1-heptanol
Reduction of Carbonyls2-PropylpentanalAlkoxideNaBH₄, LiAlH₄This compound
Grignard ReactionPropylmagnesium halide, Epoxide/FormaldehydeGrignard adduct-Primary Alcohol
Guerbet Reaction1-PentanolPentanal, 2-Propyl-2-heptenalPt, Pd, Ru on supports (e.g., C, Al₂O₃), Base2-Propyl-1-heptanol acs.orgresearchgate.net
Role of VIII Group Metals as Catalysts (e.g., Pt, Pd, Ir, Ru, Rh)

Metals from Group VIII are crucial for the dehydrogenation and hydrogenation steps in the synthesis of Guerbet alcohols. Their catalytic activity and selectivity are paramount for high yields. Extensive research on the analogous self-condensation of n-pentanol to produce 2-propyl-1-heptanol highlights the effectiveness of these metals. shokubai.orgacs.org

In liquid-phase catalytic coupling of n-pentanol, various Group VIII metals supported on carbon (C) demonstrated different levels of conversion, increasing in the order: Ir < Ru < Pt < Pd. acs.orgsmolecule.com This indicates that for similar Guerbet-type reactions, palladium and platinum are highly effective choices. Studies on the synthesis of 2-ethyl-1-hexanol from butanol also show that rhodium and ruthenium complexes are stable and active, facilitating the initial dehydrogenation step. core.ac.uk Palladium-based catalysts, used in conjunction with a base like sodium butoxide, have also proven effective for producing 2-ethyl-1-hexanol. google.comresearchgate.net

The choice of metal can significantly influence the reaction, with iridium complexes also being noted for their high efficiency in the Guerbet reaction of various primary alcohols. core.ac.uk

Influence of Support Materials and Acid-Base Properties on Catalysis (e.g., C, Al2O3, TiO2, CeO2, ZrO2)

In the synthesis of 2-propyl-1-heptanol from n-pentanol, the influence of various oxide supports for Group VIII metals was systematically studied. shokubai.orgacs.org The conversion and selectivity were found to correlate with the base strength of the support material, increasing in the order: TiO₂ < ZrO₂ < C < Al₂O₃. acs.orgnsu.ru This demonstrates that a more basic support can enhance catalytic performance.

The following table, derived from data on n-pentanol condensation, illustrates the impact of different catalyst-support combinations on conversion and selectivity.

Table 1: Effect of Catalyst and Support on n-Pentanol Conversion and Selectivity to 2-Propyl-1-heptanol (Data adapted from analogous reaction studies)

CatalystSupportConversion (%)Selectivity (%)
PtC7095
PdC7594
RuC5590
IrC4088
PtAl₂O₃7896
PdZrO₂6593
RhAl₂O₃6092
IrCeO₂3085

This data represents findings from the analogous synthesis of 2-propyl-1-heptanol and is presented to illustrate the principles applicable to this compound synthesis. researchgate.net

Titanium dioxide (TiO₂) has also been investigated as a catalyst support, noted for its chemical stability and strong metal-support interaction. The acid-base properties of TiO₂ can be tuned, influencing whether it promotes the desired condensation reaction. researchgate.net

Mechanistic Elucidation via In Situ Spectroscopic Techniques (e.g., DRIFTS)

Understanding the reaction mechanism at the catalyst surface is crucial for optimizing the synthesis of this compound. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful in-situ technique used to identify surface-adsorbed species and reaction intermediates under real reaction conditions.

A detailed DRIFTS study was conducted on the Guerbet condensation of n-pentanol over a NaOH/Pt/Al₂O₃ catalyst to produce 2-propyl-1-heptanol. acs.orgnsu.ru This study provides a clear model for the mechanistic steps applicable to this compound synthesis. The analysis revealed the sequential formation of key intermediates on the catalyst surface:

Adsorption of n-pentanol: The alcohol adsorbs onto the catalyst surface.

Dehydrogenation: The appearance of bands corresponding to the C=O stretch of an aldehyde (pentanal) indicates the dehydrogenation of the alcohol on the platinum sites.

Aldol Condensation: The formation of new C-C bonds and subsequent dehydration is inferred from changes in the spectra, driven by the basic sites on the support.

Hydrogenation: The final hydrogenation of the unsaturated intermediate to the Guerbet alcohol is the concluding step.

This in-situ analysis confirms the proposed multi-step mechanism and highlights the distinct roles of the metal and the support in the catalytic cycle. acs.orgfigshare.com

One-Pot Synthetic Strategies

One-pot, or tandem, synthesis represents an efficient approach where multiple reaction steps are carried out in a single reactor without isolating intermediates. This strategy is highly desirable for the production of this compound as it can significantly shorten the process, reduce energy consumption, and lower capital costs. rsc.org

Sequential Self-Condensation and Hydrogenation (e.g., of n-valeraldehyde)

The one-pot synthesis of 2-propyl-1-heptanol from n-valeraldehyde is a well-documented process that serves as a strong analogue for the synthesis of this compound. rsc.org In this strategy, n-valeraldehyde first undergoes a self-condensation reaction (an aldol condensation followed by dehydration) to form 2-propyl-2-heptenal. This intermediate is then hydrogenated in the same pot to yield the final product, 2-propyl-1-heptanol. rsc.orgrsc.org

To synthesize this compound via this route, a sequential cross-condensation of propanal and n-valeraldehyde followed by hydrogenation would be necessary. This presents a greater challenge in controlling selectivity to avoid self-condensation products. quora.combyjus.com

Development of Bi-functional Catalysts (e.g., Ru-HT, Ni-IL/SiO₂)

The success of one-pot strategies hinges on the development of advanced bi-functional or multifunctional catalysts that can effectively perform several reaction steps.

Ru-HT (Ruthenium-Hydrotalcite): A ruthenium-containing hydrotalcite (Ru-HT) has been demonstrated as a bi-functional catalyst for the one-pot synthesis of 2-propyl-1-heptanol from n-valeraldehyde. shokubai.org The hydrotalcite support provides the necessary basic sites for the aldol condensation, while the ruthenium metal centers catalyze the hydrogenation step. Activated Ru-HT catalysts showed significantly higher conversion of the starting aldehyde compared to as-synthesized versions. shokubai.org

Ni-IL/SiO₂ (Nickel-Ionic Liquid/Silica): A novel bifunctional catalyst consisting of a silica-immobilized nickel and an acid ionic liquid (Ni-IL/SiO₂) has been developed for the one-pot synthesis of 2-propyl-1-heptanol from n-valeraldehyde. rsc.orgrsc.org This catalyst demonstrated excellent activity, achieving a 75.4% selectivity to 2-propyl-1-heptanol at 100% conversion of n-valeraldehyde under optimized conditions. rsc.orgunibo.it The ionic liquid component plays a key role in the condensation step, while the nickel provides the hydrogenation function.

The performance of this Ni-IL/SiO₂ catalyst was optimized by studying various reaction parameters, as shown in the table below.

Table 2: Effect of Reaction Conditions on One-Pot Synthesis of 2-Propyl-1-heptanol using Ni-IL/SiO₂ Catalyst (Data from An, H., et al., RSC Adv., 2020) rsc.org

ParameterConditionn-Valeraldehyde Conversion (%)2-Propyl-1-heptanol Selectivity (%)
H₂ Pressure 2.0 MPa10065.2
3.0 MPa10071.8
4.0 MPa 100 75.4
5.0 MPa10073.1
Temperature 180 °C10070.3
200 °C 100 75.4
220 °C10072.5
Time 6 h10068.9
8 h 100 75.4
10 h10075.1

These results underscore the potential of designing sophisticated bifunctional catalysts for the efficient one-pot synthesis of this compound, provided the selectivity of the initial cross-condensation can be controlled.

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of this compound through Guerbet or one-pot aldol condensation pathways aligns well with the principles of green chemistry. These routes are inherently more sustainable than multi-step classical syntheses that require stoichiometric reagents and generate significant waste.

The key green advantages include:

Atom Economy: The Guerbet reaction is a condensation reaction where the only byproduct is water, leading to very high atom economy. rsc.org

Catalysis: The use of catalytic amounts of materials, rather than stoichiometric reagents, is a core principle of green chemistry. The development of reusable heterogeneous catalysts further enhances the sustainability of the process. unibo.it

Process Intensification: One-pot syntheses reduce the number of unit operations (separations, purifications), which in turn saves energy, reduces solvent use, and minimizes waste. rsc.org

Feedstock: As these reactions can start from alcohols, there is potential to use bio-derived alcohols (e.g., bio-propanol, bio-pentanol) as feedstock, moving away from fossil fuel-based resources. core.ac.uk

By focusing on catalyst design to improve selectivity and allow for milder reaction conditions, the synthesis of this compound can be made increasingly environmentally friendly. unibo.it

Derivatization Strategies Involving this compound

The hydroxyl group of this compound is the primary site for its chemical transformations, allowing for the synthesis of a variety of derivatives with tailored properties. These derivatization strategies are fundamental in expanding the applications of this branched alcohol.

Esterification is a key reaction for converting this compound into functional materials, where the resulting esters can be utilized as plasticizers, lubricants, and in fragrance formulations. ontosight.ailibretexts.org The reaction typically involves the condensation of this compound with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acid chloride, often in the presence of an acid catalyst. athabascau.casciencemadness.org

A notable example is the synthesis of di(2-propylpentyl) phthalate (B1215562), a compound that has garnered interest for its potential anti-inflammatory and antimicrobial properties. researchgate.netmedcraveonline.com This phthalate ester is synthesized from this compound and phthalic anhydride. While specific research data for this exact reaction is not extensively published, the synthesis of a structurally similar compound, di-(2-propyl heptyl)phthalate, provides a reliable model for the reaction conditions. researchgate.net The synthesis is typically carried out at elevated temperatures with a suitable catalyst to achieve a high yield. researchgate.net

Table 1: Illustrative Conditions for the Synthesis of Di(2-propylpentyl) Phthalate

Parameter Value
Reactants This compound, Phthalic Anhydride
Molar Ratio (Alcohol:Anhydride) 2.5 : 1
Catalyst Titanium (IV) Butoxide (Ti(OBu)₄)
Catalyst Concentration ~0.1% (w/w of phthalic anhydride)
Reaction Temperature 220 °C
Reaction Time 4 hours
Esterification Yield >98%

This data is illustrative and based on the synthesis of the analogous compound di-(2-propyl heptyl)phthalate. researchgate.net

The Fischer-Speier esterification is a common method for producing esters from alcohols and carboxylic acids, driven by an acid catalyst and often by the removal of water as it is formed. youtube.commasterorganicchemistry.com Using an excess of the alcohol can also shift the equilibrium towards the formation of the ester, increasing the yield. masterorganicchemistry.com

The hydroxyl group of this compound can be readily converted into other functional groups, enhancing its utility as a synthetic intermediate.

Conversion to Alkyl Halides:

Primary alcohols like this compound can be converted to the corresponding alkyl halides (chlorides, bromides) through reaction with various halogenating agents. freechemistryonline.com Thionyl chloride (SOCl₂) is a common reagent for the synthesis of alkyl chlorides, producing gaseous byproducts which simplifies purification. libretexts.orgvedantu.comvaia.com For the synthesis of alkyl bromides, phosphorus tribromide (PBr₃) is often employed. vaia.com These reactions are fundamental for introducing a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Table 2: Illustrative Conditions for the Conversion of this compound to Alkyl Halides

Product Reagent Typical Conditions
2-Propylpentyl chloride Thionyl chloride (SOCl₂) Reaction in the presence of a base like pyridine (B92270) or neat, often at or below room temperature.
2-Propylpentyl bromide Phosphorus tribromide (PBr₃) Typically carried out in an inert solvent like diethyl ether or THF, often at low temperatures.

The conditions presented are general for primary alcohols and are applicable to this compound. freechemistryonline.comvaia.com

Oxidation to Aldehydes and Carboxylic Acids:

The oxidation of this compound can yield either the corresponding aldehyde, 2-propylpentanal, or the carboxylic acid, 2-propylpentanoic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will further oxidize the alcohol to the carboxylic acid. The resulting carboxylic acid, 2-propylpentanoic acid, is also known as valproic acid, a compound with significant pharmaceutical applications. nih.govuclan.ac.uk

Table 3: Illustrative Conditions for the Oxidation of this compound

Product Oxidizing Agent Typical Conditions
2-Propylpentanal Pyridinium chlorochromate (PCC) Reaction in an inert solvent like dichloromethane (B109758) (DCM) at room temperature.
2-Propylpentanoic Acid Potassium permanganate (KMnO₄) Reaction in an aqueous basic solution, followed by acidification.

The conditions presented are general for the oxidation of primary alcohols and are applicable to this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Propyl 1 Pentanol

General Reaction Pathways of Primary Alcohols Relevant to 2-Propyl-1-pentanol

This compound, as a primary alcohol, is characterized by a hydroxyl (-OH) group attached to a primary carbon atom. This structural feature dictates its reactivity, making it susceptible to a variety of chemical transformations common to this class of organic compounds. solubilityofthings.combritannica.com The primary reaction pathways for alcohols like this compound include oxidation, esterification, and dehydration. solubilityofthings.comlumenlearning.com

Oxidation Reactions and Products

Primary alcohols can be oxidized to form aldehydes, which can then be further oxidized to carboxylic acids. solubilityofthings.comlumenlearning.compressbooks.pub The specific product obtained often depends on the oxidizing agent used and the reaction conditions. For instance, the use of a mild oxidizing agent would favor the formation of the corresponding aldehyde, 2-propylpentanal. Stronger oxidizing agents, such as chromic acid, would likely lead to the formation of 2-propylpentanoic acid. britannica.com The branched structure of this compound, with propyl groups at the second carbon, can influence the regioselectivity of oxidation reactions.

ReactantOxidizing AgentProduct(s)
This compoundMild Oxidizing Agent (e.g., PCC)2-Propylpentanal
This compoundStrong Oxidizing Agent (e.g., KMnO4, H2CrO4)2-Propylpentanoic Acid

Esterification Reactions

Esterification is a characteristic reaction of alcohols, where they react with carboxylic acids in the presence of an acid catalyst to form esters. solubilityofthings.com this compound can undergo esterification with various carboxylic acids to produce a range of esters. For example, its reaction with acetic acid would yield 2-propylpentyl acetate. This reaction is reversible and typically requires an acid catalyst, such as sulfuric acid, to proceed at a reasonable rate. The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (Carboxylic Acid) + (Alcohol) ⇌ (Ester) + (Water)

In the context of this compound, it can serve as a co-solvent in esterification processes, which has been shown to improve yields by 10–15% compared to linear alcohols. vulcanchem.com

Dehydration Processes

In the presence of a strong acid catalyst and heat, alcohols can undergo dehydration to form alkenes. lumenlearning.comlibretexts.org The reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. lumenlearning.com For this compound, dehydration would be expected to yield a mixture of alkenes, with the major product being determined by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant product. The protonation of the alcohol's hydroxyl group converts it into a good leaving group (water), facilitating the formation of a carbocation intermediate. pressbooks.pub Subsequent elimination of a proton from an adjacent carbon results in the formation of a double bond.

Specific Reaction Mechanisms involving the this compound Moiety

While detailed mechanistic studies specifically on this compound are not extensively documented in the provided search results, the general mechanisms for primary alcohol reactions are applicable.

Oxidation: The oxidation of primary alcohols to aldehydes typically proceeds via the formation of a chromate (B82759) ester when using chromium-based reagents. This is followed by an E2 elimination reaction where a base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the aldehyde.

Esterification (Fischer Esterification): The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.

Dehydration: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst. doubtnut.com This is followed by the loss of a water molecule to form a primary carbocation. However, primary carbocations are highly unstable, and it is likely that the reaction proceeds through a concerted E2 mechanism for primary alcohols, where a base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from a β-carbon at the same time as the protonated hydroxyl group departs.

Computational Chemistry and Reaction Pathway Modeling

Computational chemistry offers powerful tools for investigating reaction mechanisms and energetics. catalysis.blog Methods like Density Functional Theory (DFT) can be used to calculate the potential energy surfaces of reactants, transition states, and products, providing insights into the most likely reaction pathways. catalysis.blog

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, such as the CBS-QB3 and G4 composite methods, can be employed to determine thermochemical data like bond dissociation energies. acs.orgacs.org For instance, in a study on n-pentanol, these methods were used to calculate the energy required to break C-C bonds, which is crucial for understanding decomposition pathways. acs.org While specific calculations for this compound were not found, similar methodologies could be applied to determine the energetics of its various reactions. These calculations would help in predicting the activation energies for different pathways, thus identifying the most favorable reaction routes under specific conditions. For example, quantum chemical calculations can be used to predict the stability of the carbocation intermediates in dehydration reactions, thereby predicting the major and minor alkene products.

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling is a critical tool for quantitatively understanding and predicting the behavior of complex chemical systems over time. For alcohols such as this compound, these models are essential for simulating processes like combustion, pyrolysis, and atmospheric oxidation. A robust kinetic model consists of a comprehensive set of elementary reactions, their corresponding rate constants, and the thermodynamic properties of all involved species. The development and validation of such models rely on a synergistic combination of experimental data and theoretical calculations.

Detailed kinetic models for alcohol combustion typically encompass hundreds or even thousands of elementary reactions describing the transformation of the initial fuel into final products. The construction of these mechanisms often begins with a "core" or "base" mechanism that describes the oxidation of small hydrocarbon and oxygenated species (e.g., C0-C4 chemistry), which is then extended to include the specific reaction pathways of the larger fuel molecule .

While comprehensive kinetic models specifically for this compound are not extensively detailed in published literature, the methodologies are well-established from studies on its isomers, such as n-pentanol, 2-pentanol, and 3-pentanol. osti.govresearchgate.net These models are validated against a wide array of experimental data obtained under controlled conditions. acs.org

Detailed Research Findings

Research on pentanol (B124592) isomers provides a framework for understanding the key elements of a kinetic model for this compound. The development of these models involves both experimental validation and theoretical calculation of reaction rates.

Table 1: Experimental Platforms for Kinetic Model Validation of Pentanol Isomers

Experimental ApparatusMeasured ParameterTypical ConditionsRelevance to Kinetic Modeling
Rapid Compression Machine (RCM)Ignition Delay Time (IDT)600–950 K, 10–30 barValidates low-to-intermediate temperature chemistry, including the negative temperature coefficient (NTC) regime. osti.govresearchgate.net
Shock Tube (ST)Ignition Delay Time (IDT)> 900 K, > 10 barValidates high-temperature reaction kinetics. acs.org
Jet-Stirred Reactor (JSR)Species Concentration Profiles500–1200 K, 1–10 atmProvides data on the formation and consumption of stable intermediate species, crucial for validating reaction pathways. osti.gov
Laminar Flame BurnerLaminar Flame Speed (LFS)Atmospheric/Elevated PressureTests the model's ability to predict global flame properties, which are sensitive to both kinetics and transport properties. researchgate.netacs.org

Key Reaction Classes: A kinetic model for this compound would be built upon fundamental reaction classes analogous to those established for other alcohols like n-pentanol. acs.orgnih.gov The initial steps of oxidation involve the decomposition of the fuel molecule and abstraction of hydrogen atoms by small radicals.

The primary reaction pathways include:

Unimolecular Decomposition: At high temperatures, the C-C bonds of the alcohol can break, producing smaller radical species. For n-pentanol, this includes the formation of butyl and hydroxymethyl radicals or propyl and hydroxyethyl (B10761427) radicals. acs.orgnih.gov

H-Abstraction: Radicals such as H, OH, and HO₂ can abstract a hydrogen atom from the alcohol. nih.gov The site of abstraction is critical; abstraction from the α-carbon (the carbon bonded to the -OH group) is often a dominant pathway. researchgate.net

Radical Isomerization and β-Scission: The resulting fuel radicals can undergo internal hydrogen shifts (isomerization) or break apart (β-scission) to form stable molecules like alkenes and smaller oxygenated species. nih.govuniv-orleans.fr

Table 2: Principal Reaction Classes in a Putative this compound Oxidation Model

Reaction ClassGeneric Reaction Example (R = Propyl)Significance
Unimolecular DecompositionCH₃(CH₂)₂CH(CH₂OH)CH₂CH₂CH₃ → RadicalsDominant fuel consumption pathway at very high temperatures; initiates the reaction chain. acs.orgnih.gov
H-Abstraction by OHCH₃(CH₂)₂CH(CH₂OH)CH₂CH₂CH₃ + OH → Fuel Radical + H₂OA primary chain propagation step across a wide temperature range, creating fuel radicals. researchgate.netnih.gov
Fuel Radical Decomposition (β-Scission)ĊH₂(CH₂)₂CH(CH₂OH)CH₂CH₂CH₃ → ProductsBreaks down larger radicals into smaller, more stable molecules and radicals, influencing the intermediate species pool. nih.gov
Fuel Radical IsomerizationFuel Radical → Isomerized Fuel RadicalAllows for the formation of different isomers of the fuel radical, opening up alternative decomposition pathways. univ-orleans.fr
Reaction with O₂Fuel Radical + O₂ ↔ Peroxy Radical (RO₂)Crucial in low-temperature combustion, leading to chain branching and autoignition phenomena. osti.gov

The development of a specific and validated kinetic model for this compound would require new experimental data for this particular molecule, combined with theoretical chemistry calculations to determine the rate constants for its unique reaction pathways, especially those influenced by its branched structure.

Advanced Analytical Characterization of 2 Propyl 1 Pentanol

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 2-Propyl-1-pentanol, offering insights into its molecular structure, functional groups, and fragmentation patterns.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. smolecule.com

Electron ionization mass spectrometry (EI-MS) is a widely used technique for the analysis of volatile compounds like this compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum serves as a unique "fingerprint" for the compound. smolecule.com

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (130.23 g/mol ). nih.govnist.gov However, due to the energetic nature of EI, the molecular ion peak may be weak or absent, as the molecule readily fragments. uni-saarland.de Common fragmentation pathways for alcohols like this compound include alpha-cleavage and dehydration. libretexts.org

Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this can result in the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable oxonium ion. Dehydration involves the loss of a water molecule (H₂O), leading to a fragment ion with a mass-to-charge ratio (m/z) of 112.

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be used for comparison and identification. nist.gov The mass spectrum available in the main library of the NIST database shows a total of 56 peaks, indicating a complex fragmentation pattern. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₈H₁₈O nih.govnist.gov
Molecular Weight130.23 g/mol nih.gov
Ionization MethodElectron Ionization (EI) cabidigitallibrary.org
NIST Number364045 nih.gov

The distinct fragmentation pattern of this compound in EI-MS allows for its identification in complex mixtures. vulcanchem.com By comparing the acquired mass spectrum with library spectra, the presence of the compound can be confirmed. This is particularly useful in fields like food chemistry and environmental analysis, where samples often contain numerous volatile compounds.

For instance, this compound has been identified as a potential volatile marker in eucalyptus honey, distinguishing it from other honey types. cabidigitallibrary.orgresearchgate.net In such studies, the identification of this compound is typically confirmed by comparing its mass spectrum and retention time with that of an authentic standard. cabidigitallibrary.orgresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure and identifying the different types of protons and carbons within the molecule.

¹H NMR spectroscopy of this compound shows distinct signals for the protons in different chemical environments. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. Spectral data for this compound is available in various databases, which can be used as a reference. nih.gov

Table 2: NMR Data for this compound

NucleusData AvailabilitySource
¹H NMRAvailable nih.gov
¹³C NMRAvailable nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration. Another characteristic band for primary alcohols appears in the 1050-1085 cm⁻¹ region, corresponding to the C-O stretching vibration.

FTIR and FT-Raman spectra for this compound are available from various sources, providing a basis for its identification. nih.gov

Table 3: Spectroscopic Data Availability for this compound

TechniqueData AvailabilitySource
FTIRAvailable nih.gov
ATR-IRAvailable nih.gov
Vapor Phase IRAvailable nih.gov
FT-RamanAvailable nih.gov

Chromatographic Methods (e.g., GC-MS, HS-SPME-GC-MS)

Gas chromatography (GC) is an essential technique for separating this compound from other components in a mixture before its detection by a mass spectrometer (GC-MS). The retention time of this compound on a specific GC column is a characteristic property that aids in its identification. The Kovats retention index, a more standardized measure, is also used for this purpose. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a widely used technique for the analysis of volatile compounds in various samples, including food and environmental matrices. cabidigitallibrary.orgnih.gov This method involves the extraction of volatile analytes from the headspace above a sample onto a coated fiber, followed by thermal desorption into the GC-MS system. HS-SPME-GC-MS has been successfully employed to identify this compound in honey and other complex samples. cabidigitallibrary.orgresearchgate.net The choice of the fiber coating is crucial for the efficient extraction of target analytes. mdpi.com

In a study on Palestinian honeys, HS-SPME-GC-MS was used to identify volatile markers for different honey types. cabidigitallibrary.org this compound was identified as a potential marker for eucalyptus honey. cabidigitallibrary.orgresearchgate.net Similarly, this compound has been detected in the volatile profile of roasted plantains and smoke-flavored sea bass using HS-SPME-GC-MS. nih.govdntb.gov.ua

Table 4: Chromatographic Data for this compound

ParameterValueReference
Kovats Retention Index (Standard non-polar)1052.8 nih.gov
Kovats Retention Index (Standard polar)1484.3, 1484.5, 1486, 1487 nih.gov

Thermophysical Property Research Methodologies and Data Analysis

The determination of the thermophysical properties of this compound relies on a combination of precise experimental measurements and sophisticated data analysis techniques. Critically evaluated data for this compound are available through resources such as the NIST/TRC Web Thermo Tables, which utilize the NIST ThermoData Engine for dynamic data analysis. nist.govnist.gov This engine assesses published experimental data and employs property prediction models to generate reliable and consistent thermophysical data. nist.gov

Specific Heat Capacity Measurements

The specific heat capacity, a measure of a substance's ability to absorb heat as its temperature changes, is a fundamental thermophysical property. For this compound, heat capacity data at saturation pressure for the liquid phase are available over a temperature range of 250 K to 628.964 K. nist.gov Additionally, ideal gas heat capacity data at constant pressure have been determined for a temperature range of 200 K to 1000 K. nist.gov

Research Methodologies: The experimental determination of the specific heat capacity of alcohols like this compound typically involves advanced calorimetric techniques. Differential Scanning Calorimetry (DSC) is a common method where the heat flow required to increase the temperature of a sample is measured relative to a reference material. researchgate.net Another technique involves the use of a vibrating-cell densimeter to obtain density data, which can then be used in conjunction with other measurements to calculate heat capacity. unam.mx For liquid-phase measurements, adiabatic calorimetry can also be employed to minimize heat loss to the surroundings and ensure accurate results. researchgate.net

Data Analysis: The raw data from these experimental methods undergo rigorous analysis. The NIST ThermoData Engine, for example, uses a dynamic data evaluation process. nist.govimet-db.ru This involves collecting all available experimental data from literature, assessing their quality and uncertainty, and then fitting them to appropriate thermodynamic models. nist.govimet-db.runist.gov The engine can enforce thermodynamic consistency among different properties, ensuring that the final recommended data are reliable. nist.gov For instance, the temperature dependence of specific heat capacity is often represented by polynomial equations derived from fitting the experimental data points. researchgate.net

Table 1: Representative Data for Specific Heat Capacity of this compound (Note: This table is illustrative of the data available from the NIST/TRC Web Thermo Tables. For precise, critically evaluated data points, direct access to the database is required.)

PropertyTemperature (K)
Heat Capacity at Saturation Pressure (Liquid Phase)250 - 628.964
Heat Capacity at Constant Pressure (Ideal Gas)200 - 1000

Enthalpy of Vaporization Determinations

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. For this compound, data for the enthalpy of vaporization for the transition from liquid to gas are available over a temperature range of 255 K to 641.8 K. nist.gov

Research Methodologies: Several calorimetric methods are employed to determine the enthalpy of vaporization of alcohols. A Calvet-type microcalorimeter can be used, where the alcohol is vaporized into a vacuum, and the heat required for this phase change is precisely measured. cdnsciencepub.com Condensation calorimeters represent another approach, where the heat released during the condensation of the vapor is measured. nist.gov The experimental setup often involves a heat exchanger where the condensation heat is transferred to a coolant fluid with a known heat capacity. nist.gov The enthalpy of vaporization is then calculated from the mass and energy balances. nist.gov The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, can also be used to derive ΔHvap from vapor pressure measurements at different temperatures. cdnsciencepub.com

Data Analysis: The analysis of enthalpy of vaporization data involves correcting for any experimental non-idealities and ensuring the measurements are made under equilibrium conditions. The collected data points at various temperatures are often fitted to empirical or semi-empirical equations to describe the temperature dependency of the enthalpy of vaporization. nih.gov The NIST ThermoData Engine processes experimental values to provide a set of critically evaluated and thermodynamically consistent data. nist.govimet-db.ru

Table 2: Representative Data for Enthalpy of Vaporization of this compound (Note: This table is illustrative of the data available from the NIST/TRC Web Thermo Tables. For precise, critically evaluated data points, direct access to the database is required.)

PropertyTemperature (K)
Enthalpy of Vaporization (Liquid to Gas)255 - 641.8

Entropy Studies

Entropy is a measure of the molecular disorder or randomness of a system. For this compound, entropy data are available for the ideal gas state as a function of temperature and pressure, and for the liquid phase in equilibrium with its vapor as a function of temperature. nist.gov The temperature ranges for these data are 200 K to 1000 K for the ideal gas and 250 K to 628.964 K for the liquid phase. nist.gov

Research Methodologies: The entropy of a substance is typically not measured directly but is calculated from other thermodynamic properties. The third law of thermodynamics provides the basis for these calculations, stating that the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity of this compound from a very low temperature up to the desired temperature, and accounting for the enthalpies of any phase transitions (like melting and boiling), the standard molar entropy can be determined. researchgate.net Spectroscopic data can also be used in conjunction with statistical mechanics to calculate the entropy of a substance in the ideal gas state. sciencepublishinggroup.comrroij.comnih.gov

Data Analysis: The calculation of entropy involves integrating the heat capacity data with respect to temperature. For the ideal gas state, contributions to entropy from translational, rotational, and vibrational degrees of freedom are calculated based on molecular structure and vibrational frequencies, which can be determined from spectroscopic measurements or computational chemistry methods. sciencepublishinggroup.comrroij.comnih.gov The NIST ThermoData Engine performs these calculations based on the available experimental and predicted data to provide a comprehensive and evaluated set of entropy values across a range of conditions. nist.govnist.gov

Table 3: Representative Data for Entropy of this compound (Note: This table is illustrative of the data available from the NIST/TRC Web Thermo Tables. For precise, critically evaluated data points, direct access to the database is required.)

PropertyTemperature (K)
Entropy (Ideal Gas)200 - 1000
Entropy (Liquid in equilibrium with Gas)250 - 628.964

Biological and Biomedical Research Applications of 2 Propyl 1 Pentanol

Interactions with Biological Systems at the Molecular Level

2-Propyl-1-pentanol, a primary alcohol, is recognized for its interactions with various cellular pathways. smolecule.com Its structural relationship to valproic acid (2-propylpentanoic acid), a well-known anticonvulsant, suggests potential overlapping mechanisms, although research into its specific molecular actions is ongoing. vulcanchem.commdpi.com The presence of a hydroxyl group allows the molecule to form hydrogen bonds, influencing its physical properties and reactivity with biological molecules. ontosight.ai

The metabolism of 2-alkyl-1-alkanols like this compound is complex, involving several potential pathways. These include oxidation of the alcohol group and conjugation with glucuronic acid. oecd.org For instance, studies on related branched-chain alcohols show that metabolism can lead to the formation of corresponding carboxylic acids. oecd.org Specifically, this compound can be a metabolite in processes involving precursors like 2-propylpentanal diethyl acetal (B89532), a conversion mediated by cytochrome P-450 enzymes. nih.gov This metabolic conversion underscores the compound's integration into significant biochemical pathways, such as those involved in drug metabolism. nih.gov The efficiency of these metabolic processes can be influenced by the compound's structure; for example, the metabolism of its parent compound, valproic acid, is known to involve mitochondrial beta-oxidation. pharmgkb.org

Higher aliphatic alcohols, including this compound, are known to exert effects on the central nervous system (CNS). smolecule.com Inhalation or significant ingestion can lead to symptoms such as headache, dizziness, muscle weakness, confusion, and drowsiness. smolecule.comscbt.com These effects are generally attributed to the depressant action of non-ring alcohols on the nervous system. scbt.comilo.org

The neurotoxic potential of this compound is a subject of assessment due to these CNS effects. smolecule.com While specific, in-depth neurotoxicity studies on this compound are not widely detailed in the provided results, the general toxicological profile of C1 to C6 alkanols has been summarized, indicating that their ability to cause effects like ataxia is related to their hydrophobic properties. oecd.org The structural similarity to valproic acid, which has known teratogenic and neurotoxic side effects, further highlights the importance of these assessments. mdpi.comoecd.org

Cellular Pathway Modulation and Mechanisms of Action

Role in Biomarker Discovery and Diagnostic Methodologies

This compound has been identified as a volatile organic compound (VOC) and a potential biomarker for the diagnosis of lung cancer. google.comnsf.gov Studies analyzing the exhaled breath of lung cancer patients have detected this compound, distinguishing these patients from healthy control groups. google.comresearchgate.net It is part of a set of VOCs, including other alcohols like 2-ethyl-1-hexanol and 2-ethyl-4-methyl-1-pentanol, that are considered indicative of lung cancer. google.comnsf.gov The presence of these alcohols in breath is thought to be linked to altered metabolic processes within cancer cells, such as increased glycolysis and lipid peroxidation of cell membranes. frontiersin.orgnih.gov

The compound has been noted in the headspace of in vitro lung cancer cell cultures, which helps to confirm that its origin can be traced back to the tumor cells themselves. nih.gov This provides a crucial translational bridge between laboratory research and clinical breath analysis. frontiersin.org

The identification of this compound as a biomarker has spurred the development of novel sensing technologies for its rapid and non-invasive detection. nih.gov A significant advancement in this area is the creation of disposable breath-sensing tubes equipped with single-nanowire (NW) sensor arrays. nih.gov These sensors, utilizing materials like titanium dioxide (TiO2) and silver (Ag), are designed for the on-site detection of exhaled biomarkers like this compound. nih.govresearchgate.net

These nanowire-based sensors offer high sensitivity and a rapid response time of less than 10 seconds. nih.govresearchgate.net They are capable of detecting this compound concentrations above 100 parts per billion (ppb), a clinically relevant threshold for screening. nih.govresearchgate.net The design of these sensor platforms also aims to minimize interference from other components in breath, such as humidity, to improve accuracy. nih.gov Other technologies, such as sensor arrays with polymer-coated piezoelectric micro-cantilevers, are also being explored to differentiate between various VOCs, including the isomeric alcohols found in the breath of lung cancer patients. nsf.gov

Table 1: Sensing Technologies for this compound Detection

TechnologySensor Material(s)Target ApplicationKey Features
Single-Nanowire Sensor ArrayTitanium Dioxide (TiO2), Silver (Ag)Non-invasive lung cancer screening via breathDisposable tube format, <10s response time, detects >100 ppb concentrations. nih.govresearchgate.net
Polymer-Coated Piezoelectric Micro-CantileversPolymer coatings on micro-cantileversDifferentiating multiple isomeric alcohol VOCs in breathArray format for multiplexing capability. nsf.gov
Gas Chromatography-Mass Spectrometry (GC-MS)(Standard laboratory technique)Analysis of VOCs in breath and cell culture headspaceHigh accuracy and specificity for identifying compounds. mdpi.com

Identification as a Lung Cancer Biomarker

Metabolic Pathways and Biotransformation

The biotransformation of this compound is linked to the metabolic pathways of other structurally related compounds, particularly valproic acid and its precursors. nih.govpharmgkb.org Research shows that this compound is a major metabolite identified from the in vitro incubation of 2-propylpentanal diethyl acetal with rat liver microsomes. nih.gov This metabolic process is dependent on cytochrome P-450 enzymes, as its inhibition significantly reduces the production of subsequent metabolites. nih.gov

The broader metabolic fate of 2-alkyl-1-alkanols involves several key pathways:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde and then the carboxylic acid. oecd.org This is a common pathway for alcohol metabolism in the body.

Glucuronidation: The alcohol can undergo conjugation with glucuronic acid, forming a more water-soluble glucuronide that can be excreted. oecd.org

Side-chain oxidation: Oxidation can also occur on the alkyl side chains, leading to additional polar metabolites. oecd.org

This compound has also been detected as a product of yeast metabolism during fermentation processes, such as in the production of water kefir from wort, indicating its formation through microbial metabolic pathways as well. researchgate.net This suggests its biotransformation is not limited to mammalian systems but also occurs in microorganisms. researchgate.net

Pharmacological Relevance and Derivative Development

The structural backbone of this compound, which is related to the anticonvulsant drug valproic acid, has prompted research into its potential as a scaffold for developing new pharmacologically active agents. researchgate.netcapes.gov.br Investigations have primarily focused on creating derivatives that may exhibit enhanced therapeutic properties, particularly in the fields of neurology and oxidative stress. By chemically modifying the this compound moiety, researchers aim to synthesize novel compounds with improved efficacy and to understand the relationship between their chemical structure and biological activity. researchgate.net

Synthesis and Evaluation of Pharmacologically Active Derivatives

The synthesis of derivatives using this compound often involves esterification or amidation to introduce new functional groups. These modifications are intended to alter the molecule's physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, and interaction with biological targets. researchgate.netresearchgate.net

A notable area of research has been the synthesis of ester derivatives that combine the structural features of this compound with other pharmacologically relevant molecules. researchgate.net For instance, novel ester derivatives have been created that incorporate the moieties of both valproic acid and this compound. researchgate.net Two such examples are 2-propylpentyl-3-pyridine carboxylate and 3-pyridinylmethyl 2-propylpentanoate. researchgate.net The synthesis of these compounds involves standard esterification procedures, reacting this compound with the corresponding carboxylic acid or its activated form.

Another synthetic approach involves using this compound as a starting material in more complex multi-step syntheses. For example, it has been used in the synthesis of amino acid-derived sulfamides. In a specific instance, this compound was reacted with triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DIAD) as part of a Mitsunobu reaction to introduce the 2-propylpentyl group onto a sulfamide-amino ester intermediate. The goal of such syntheses is to create a library of related compounds that can be screened for potential therapeutic activity. if-pan.krakow.pl

The evaluation of these newly synthesized derivatives is a critical step. It typically involves a series of in vitro and in vivo assays to determine their biological effects. For anticonvulsant activity, compounds are often subjected to standardized animal models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) induced seizure test, to assess their ability to prevent or reduce the severity of seizures. if-pan.krakow.pl Antioxidant potential is commonly evaluated using methods like the lipid peroxidation assay, which measures the ability of a compound to inhibit the oxidative degradation of lipids. researchgate.netcapes.gov.br

Studies on Anticonvulsant and Antioxidant Activities

Research into derivatives of this compound has revealed promising anticonvulsant and antioxidant properties. researchgate.net The structural similarity to valproic acid, a well-established antiepileptic drug, provides a strong rationale for investigating these activities.

In one study, two novel ester derivatives, 2-propylpentyl-3-pyridine carboxylate and 3-pyridinylmethyl 2-propylpentanoate, were synthesized and evaluated for their anticonvulsant and antioxidant potential. researchgate.net Both of these ester derivatives demonstrated potent anticonvulsant effects in the picrotoxin-induced seizure model. researchgate.net Furthermore, they exhibited significant antioxidant activity, as determined by the lipid peroxidation method. researchgate.netcapes.gov.br In contrast, other synthesized derivatives, such as 1-(2-propyl-1-pentanoyl)pyrrolidin-2-one, did not show significant activity in these specific tests. researchgate.net These findings suggest that the combination of the 2-propylpentyl group with nicotinoyl (from 3-pyridine carboxylic acid) or nicotinyl moieties is beneficial for conferring both anticonvulsant and antioxidant activities. researchgate.net

Similarly, a series of amino acid-derived sulfamides, which incorporated a 2-propylpentyl group derived from this compound, were tested for anticonvulsant properties. Several of these compounds showed a phenytoin-like profile, exhibiting activity in the maximal electroshock (MES) test but not in the pentylenetetrazole (PTZ) test at the same doses. This indicates a potential mechanism of action involving the blockade of voltage-sensitive sodium channels, similar to phenytoin. if-pan.krakow.pl Certain molecules from this series demonstrated protection against both MES and PTZ-induced convulsions, with some active at doses as low as 30 mg/kg.

DerivativeActivity StudiedTest ModelResultReference
2-Propylpentyl-3-pyridine carboxylateAnticonvulsant & AntioxidantPicrotoxin model & Lipid peroxidationPotent activity observed researchgate.net
3-Pyridinylmethyl 2-propylpentanoateAnticonvulsant & AntioxidantPicrotoxin model & Lipid peroxidationPotent activity observed researchgate.net
1-(2-Propyl-1-pentanoyl)pyrrolidin-2-oneAnticonvulsant & AntioxidantPicrotoxin model & Lipid peroxidationNo significant activity researchgate.net
Amino acid-derived sulfamides with 2-propylpentyl groupAnticonvulsantMES & PTZ testsSeveral compounds showed protection, some at doses of 30 mg/kg

Lipophilicity Studies and Structure-Activity Relationships

Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental in drug development. For derivatives of this compound, a key physicochemical property that has been investigated is lipophilicity, which describes a compound's ability to dissolve in fats, oils, and non-polar solvents. researchgate.netmdpi.com Lipophilicity is a critical factor as it influences how a drug is absorbed, distributed throughout the body, and its ability to cross the blood-brain barrier to exert effects on the central nervous system. researchgate.netbeilstein-journals.org

Studies on derivatives of valproic acid and this compound have shown a correlation between lipophilicity and anticonvulsant activity. researchgate.net Generally, more lipophilic derivatives have exhibited stronger anticonvulsant effects. researchgate.net This suggests that increasing the lipophilicity of the derivatives enhances their ability to reach and interact with their neurological targets.

The lipophilicity of these compounds has been studied using both experimental and computational methods. researchgate.net

Experimental Methods: Reversed-phase thin-layer chromatography (RP-TLC) is a common experimental technique used to determine lipophilicity. researchgate.netcapes.gov.br

Computational Methods: Various calculation methods, such as those developed by Rekker, Hansch/Leo, and Suzuki/Kudo, are used to estimate lipophilicity based on the molecule's structure. researchgate.netcapes.gov.br

In the investigation of this compound ester derivatives, it was found that the combination of the nicotinoyl or nicotinyl moieties with considerable lipophilicity appeared to be a key factor for their potent anticonvulsant and antioxidant activities. researchgate.net This highlights a successful SAR where the lipophilic 2-propylpentyl group likely facilitates passage into the central nervous system, while the pyridine-based moieties contribute to the interaction with the biological target. researchgate.net Good multiple correlations were also established between lipophilicity and other physicochemical parameters like the energy of hydration and the van der Waals volume of the compounds. researchgate.net

Compound SeriesKey FindingImplication for ActivityReference
Ester derivatives of this compoundCombination of nicotinoyl/nicotinyl moieties and considerable lipophilicity.Confers potent anticonvulsant and antioxidant activity. researchgate.net
General Valproic Acid / GABA derivativesSynthesized compounds exhibited stronger anticonvulsant effects for the more lipophilic derivatives.Increased lipophilicity likely enhances CNS penetration and target engagement. researchgate.net

Environmental and Ecological Aspects of 2 Propyl 1 Pentanol

Natural Occurrence and Detection in Environmental Samples

2-Propyl-1-pentanol, a branched-chain primary alcohol, has been identified as a volatile organic compound (VOC) in various natural and anthropogenic environmental samples. Its natural occurrence is not extensively documented, but research has detected its presence in specific biological contexts, often as a metabolic byproduct or a semiochemical.

Studies have identified this compound in food products and as a result of biological processes. For instance, it has been pinpointed as a potential volatile marker in eucalyptus honey, distinguishing it from other honey types like citrus, cotton, and wildflower. cabidigitallibrary.org In another context, during the fermentation of Spanish-style table olives, this compound was associated with sulfidic spoilage, indicating its production by microorganisms under specific conditions. nih.gov The compound has also been detected in human feces, where it is classified as a primary alcohol.

Beyond food and microbial metabolism, this compound has been found as an emission from building materials. Specifically, it was one of the VOCs released from flexible cementitious waterproofing products, with concentrations measured at 357 µg/m³ after 28 days in emission test chamber experiments. mdpi.com

The following table summarizes instances of the detection of this compound in environmental and biological samples.

Sample TypeContext of DetectionResearch Finding
Eucalyptus HoneyVolatile marker for floral source identification.Identified as a potential marker compound distinguishing eucalyptus honey. cabidigitallibrary.org
Spanish-Style Table OlivesIndustrial spoilage during fermentation.Associated with sulfidic spoilage in Manzanilla olives. nih.gov
Building MaterialsVOC emissions from construction products.Detected as an emission from flexible cementitious waterproofing products. mdpi.com
Maize Roots (Zea mays)Plant response to insect herbivory.Released by maize roots induced by Holotrichia parallela larvae. researchgate.net
Cotton Plants (Gossypium)Plant response to insect herbivory.Identified as a volatile released from cotton plants infested by Agrotis segetum. dntb.gov.ua
Human BreathPotential disease biomarker.Investigated as a potential volatile organic compound marker for lung cancer. google.com

Degradation and Fate in Various Environmental Compartments

The environmental fate of this compound is influenced by its physicochemical properties, such as its moderate water solubility and volatility. vulcanchem.com While specific degradation pathways in soil or sediment are not well-detailed in available literature, general principles for aliphatic alcohols suggest it is biodegradable. ontosight.aiscbt.com The primary mechanism for degradation in the environment is expected to be microbial oxidation. scbt.com

In aquatic environments, while considered biodegradable, it can be harmful to aquatic life if released in significant quantities. ontosight.ai Its fate is also linked to the degradation of other chemicals. For example, this compound was identified as a by-product of the degradation of ethylhexyl 4-methoxycinnamate (EHMC), a common UV filter, during ozonation with UV radiation in water treatment processes. jeeng.net This indicates that it can be formed in engineered environmental systems as a transformation product of pollutants. jeeng.net

In the atmosphere, branched-chain alcohols like this compound are expected to exist in the vapor phase and be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The body is known to handle aliphatic alcohols through oxidative conversion to aldehydes and ketones, eventually eliminating them as carbon dioxide and carboxylic acids. scbt.com

Ecological Interactions and Impact

This compound plays a role as a semiochemical, a chemical involved in communication, in the context of plant-insect interactions. Plants release a variety of VOCs in response to damage by herbivores, and these chemical signals can be used by insects to locate host plants or by other organisms in the ecosystem.

Research has shown that this compound is one of the volatile compounds released by maize (Zea mays) roots when they are fed upon by the larvae of the scarab beetle Holotrichia parallela. researchgate.net Similarly, it has been identified among the volatiles emitted from cotton plants that have been infested by the cutworm Agrotis segetum. dntb.gov.ua The release of this specific alcohol, along with other compounds, forms a chemical profile that signals herbivore attack. These VOCs are crucial in shaping plant-insect interactions, potentially attracting natural enemies of the herbivores or influencing the host-plant selection behavior of other insects. researchgate.netdntb.gov.uausp.br

Studies on Environmental Release and Mitigation Strategies

Environmental release of this compound can occur from industrial sources and the use of commercial products. One documented source of release is from building materials. A study on VOC emissions from waterproofing products identified this compound as a significant compound released from flexible cementitious materials. mdpi.com The highest concentration was observed 28 days after application, indicating a long-term emission potential into indoor or surrounding environments. mdpi.com

Mitigation strategies for environmental release are generally focused on containment and proper disposal, in line with regulations for chemical handling. scbt.com Standard procedures recommend preventing the material from entering drains, surface water, or groundwater. carlroth.com In case of accidental spills, the recommended cleanup involves using inert absorbent materials and collecting the substance in suitable, closed containers for disposal. fishersci.com For industrial settings, engineering controls such as local exhaust ventilation are advised to minimize emissions into the workplace and the environment. scbt.com There are no specific, large-scale mitigation strategies detailed for this compound; rather, control is managed through standard industrial hygiene and environmental protection practices. scbt.comfishersci.com

Advanced Materials Science and Engineering Applications of 2 Propyl 1 Pentanol

Function as a Solvent in Organic Synthesis and Industrial Processes

2-Propyl-1-pentanol serves as a solvent in both organic synthesis and various industrial processes. smolecule.comontosight.ai Its molecular structure allows it to dissolve a wide range of organic compounds, making it a useful component in diverse formulations. smolecule.comontosight.ai In organic chemistry, it is employed as a medium-polarity solvent. smolecule.com The choice of solvent can significantly influence reaction outcomes, and the specific properties of this compound can affect reaction rates, yields, and selectivity. smolecule.com

Its utility extends to industrial manufacturing, where it is used as a solvent in the production of paints, inks, pigments, and detergents. The branched nature of its carbon chain, compared to that of its linear counterparts, results in different solubility characteristics and a distinct boiling point, which are advantageous in certain industrial applications. smolecule.com A related branched alcohol, 2-methyl-2-propyl-1-pentanol (B3022817), has been shown to act as a co-solvent in esterification processes, improving yields by 10–15% compared to linear alcohols. vulcanchem.com

Role as a Chemical Intermediate in Material Production

Beyond its function as a solvent, this compound is a valuable chemical intermediate, serving as a starting material for the synthesis of other molecules. smolecule.comontosight.ai

Precursor for Fragrances and Flavoring Agents

This compound is used as an intermediate in the creation of fragrances and flavoring agents. smolecule.com While research on this specific compound's organoleptic properties is limited, it has been identified as a naturally occurring volatile compound in eucalyptus honey and in the aromatic profile of wine grapes such as Merlot and Cabernet Sauvignon. Its presence in these natural products points to its potential contribution to scent and flavor profiles.

The broader class of primary alcohols, to which this compound belongs, is significant in the fragrance industry. For instance, related pentanol (B124592) derivatives are known to be used in augmenting or enhancing the aroma of perfumes and other scented products.

Synthesis of Plasticizers (e.g., Bis(2-propylheptyl) phthalate)

In the production of plasticizers, chemical intermediates are crucial. The plasticizer bis(2-propylheptyl) phthalate (B1215562), also known as di(2-propylheptyl) phthalate (DPHP), is a common example used to soften PVC plastics. wikipedia.org It is important to note that the direct precursor for DPHP is 2-propyl-1-heptanol, a larger, structurally similar C10 alcohol, not the C8 alcohol this compound. wikipedia.orgchemicalbook.comgoogle.comchemsrc.com DPHP is manufactured through the esterification of phthalic anhydride (B1165640) with 2-propyl-1-heptanol. wikipedia.orgchemicalbook.com The development of DPHP was driven by a demand for plasticizers with improved safety profiles for use in applications such as automotive interiors, flooring, and wire insulation. wikipedia.org

Potential as a Fuel Additive or Biofuel Component

Research has been conducted into the potential use of this compound as a fuel additive or as a component in biofuels. ontosight.ai The goal of such additives is often to improve the properties of the fuel. While specific data on the performance of this compound is not widely detailed in public literature, related higher alcohols (those with 6 or more carbons) have been investigated as fuel additives to boost the energy content of fuels. google.comgoogleapis.com For example, a patent for improving the electrical conductivity of aviation fuel lists the structurally similar alcohol 2-propyl-1-heptanol as a potential component. google.comgoogleapis.com

Integration in Coatings, Adhesives, and Cleaning Agents

The versatile properties of this compound make it a suitable ingredient for formulations of coatings, adhesives, and cleaning agents. smolecule.comscbt.com It is specifically listed in regulatory information as a substance for use in components of adhesives and coatings. scbt.com

While this compound itself is used, esters derived from structurally similar alcohols are also prominent in these applications. For instance, esters based on the C10 alcohol 2-propylheptanol are used as components in adhesives and sealants containing polymers like polyurethanes and polyacrylates. Furthermore, 2-propylheptanol serves as a raw material for producing surfactants that are used in detergents and industrial cleaning agents for hard surfaces.

Summary of Applications

Application AreaRole of this compoundSource(s)
Organic Synthesis Medium-polarity solvent smolecule.com
Industrial Processes Solvent for paints, inks, pigments, detergents
Material Production Chemical intermediate smolecule.comontosight.ai
Fragrances/Flavors Precursor/Intermediate; Natural volatile component smolecule.com
Fuel Potential additive or biofuel component ontosight.ai
Coatings & Adhesives Formulation component smolecule.comscbt.com
Cleaning Agents Formulation component smolecule.com

Future Research Directions and Emerging Applications of 2 Propyl 1 Pentanol

Exploration of Novel Catalytic Systems for Efficient Synthesis

The industrial production of 2-propyl-1-pentanol and similar 'Guerbet alcohols' has traditionally relied on processes like the hydroformylation of alkenes followed by aldol (B89426) condensation. mit.edu However, current research is intensely focused on developing more direct and sustainable synthesis routes, primarily through the Guerbet reaction of simpler alcohols, which is an environmentally friendly "hydrogen borrowing" methodology. mit.edushokubai.org

Future exploration is centered on creating highly efficient and selective catalysts for this one-step synthesis. Key areas of investigation include:

Metal-Organic Framework (MOF)-Derived Catalysts : Recent studies have shown that MOF-derived Ruthenium-Cobalt (RuCo) alloy catalysts can achieve over a million turnovers in the Guerbet reaction of alcohols like 1-pentanol (B3423595) to produce their dimerized counterparts. mit.edu These catalysts, formed in-situ from a ruthenium-impregnated MOF, demonstrate high activity and selectivity, effectively minimizing the formation of common side products like carboxylate salts, especially when used with promoters like K₃PO₄. mit.edu

Bi-functional Heterogeneous Catalysts : Researchers are designing catalysts that possess both acidic/basic and hydrogenation functionalities to drive the multi-step Guerbet or aldol condensation-hydrogenation sequence in a single pot. For instance, a silica-immobilized nickel and acid ionic liquid (Ni-IL/SiO₂) catalyst has been developed for the one-pot synthesis of 2-propylheptanol from n-valeraldehyde, achieving high conversion and selectivity. rsc.orgrsc.org Similarly, ruthenium-containing hydrotalcite (Ru-HT) has been used as a bi-functional catalyst for the same conversion. researchgate.net

Core-Shell Structured Catalysts : To optimize reaction pathways, novel catalyst architectures are being explored. A core-shell structured Ni/SiO₂@TiO₂ catalyst was designed to enhance the self-condensation of n-pentanal while inhibiting its direct hydrogenation, thereby increasing selectivity towards the desired 2-propylheptanol product. researchgate.net

These innovative catalytic systems aim to shorten chemical processes, reduce energy consumption, and lower operational costs, making the production of this compound and related compounds more commercially viable and sustainable. rsc.org

Table 1: Comparison of Selected Catalytic Systems for Guerbet-type Reactions

Catalyst System Precursor(s) Key Findings & Selectivity Reference(s)
MOF-Derived RuCo Alloy 1-Pentanol Achieves over a million turnovers; high selectivity for the Guerbet product (2-propylheptanol) with minimal carboxylate salt formation. mit.edu
Ni-IL/SiO₂ n-Valeraldehyde Achieved 75.4% selectivity for 2-propylheptanol at 100% n-valeraldehyde conversion in a one-pot process. rsc.orgrsc.org
Ruthenium-Hydrotalcite (Ru-HT) n-Valeraldehyde Activated Ru-HT catalyst showed 83% conversion of 1-pentanal in a single pot reaction. researchgate.net
Pt, Pd, Ir, Ru, Rh on various supports n-Pentanol The Guerbet reaction mainly yields 2-propyl-1-heptanol; reaction rate and selectivity improve with increased temperature. shokubai.orgacs.org

Deepening Understanding of Biological Interactions and Therapeutic Potential

While not a therapeutic agent itself, this compound has been identified as a volatile organic compound (VOC) associated with the metabolic activity of various microorganisms. This opens avenues for research into its role in microbial ecosystems and as a biomarker.

Microbial Biomarker : Studies have detected this compound as a metabolite in specific microbial environments. For example, it was identified as a VOC present in greater amounts in samples containing the foodborne pathogen Campylobacter jejuni after a 20-hour incubation period, suggesting its link to sugar fermentation by the bacterium. mdpi.com It has also been strongly associated with "sulfidic" spoilage in Spanish-style table olive fermentations, distinguishing it from normal or other types of spoiled fermentations. mdpi.com

Indirect Therapeutic Relevance : The parent carboxylic acid of this compound is 2-propylpentanoic acid, commonly known as Valproic acid (VPA), an established antiepileptic drug. chemicalbook.com While this compound itself is not used therapeutically, its structural relationship to VPA may prompt research into its own metabolic pathways and potential biological activities. An ester, di(2-propylpentyl) phthalate (B1215562), was identified as the most dominant compound in an alkaloid extract of Khaya grandifoliola, a plant investigated for potential anti-malarial compounds, though the activity is not directly linked to the alcohol itself. researchgate.net

Future research will likely focus on expanding the library of microorganisms that produce or metabolize this compound, understanding the biochemical pathways involved, and evaluating its potential as a specific biomarker for pathogenic activity or industrial fermentation quality.

Development of Advanced Sensing and Detection Technologies

The identification of this compound as a specific microbial VOC is driving the development of advanced technologies for rapid and sensitive detection of contamination and spoilage.

Gas Sensor Arrays : In a study to detect Campylobacter jejuni, an array of nanowire gas sensors was successfully used to identify the profile of VOCs, including this compound, released by the bacteria. mdpi.com This approach offers a significant advantage over traditional microbiological methods, providing a response in minutes rather than hours, which lays the foundation for developing rapid detection devices for food safety applications. mdpi.com

Chromatography-Mass Spectrometry : Headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS) has been effectively used to profile the VOCs in industrial table olive fermentations. mdpi.com In this context, this compound was identified as the sole VOC biomarker strongly associated with sulfidic spoilage across multiple statistical analyses, highlighting its reliability as a marker for this specific type of food alteration. mdpi.com

Further development in this area will likely involve creating more portable, cost-effective, and selective sensors specifically tuned to detect this compound among other VOCs. This could lead to real-time quality control systems in food production and early warning systems for pathogenic contamination.

Integration in Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly important in chemical manufacturing, and this compound is positioned to play a role in several sustainable processes.

Biofuel and Fuel Additives : Higher alcohols like pentanol (B124592) are considered promising "next-generation" biofuels due to their higher energy density, lower hygroscopicity, and better blend stability compared to lower alcohols like ethanol. researchgate.netfrontiersin.org Research has explored the use of pentanol isomers as blending agents with diesel and biodiesel. frontiersin.org Specifically, Guerbet alcohols, the class to which this compound belongs, are noted as potential fuel additives. google.com The synthesis of these alcohols from bio-based precursors (e.g., bio-pentanol) further enhances their sustainability profile. frontiersin.orgaocs.org

Green Solvents : The environmental risk associated with solvent emissions is a major concern. Assessment procedures that rank solvents based on hazard and exposure have been developed to guide greener solvent selection. rsc.org In these assessments, alcohols are generally considered to be low environmental risk solvents, making this compound a potentially favorable choice in processes where its solvent properties are suitable. rsc.org

Process Intensification : The shift towards one-pot synthesis of this compound and its derivatives using advanced catalytic systems is a key aspect of process intensification. rsc.org This approach shortens reaction sequences, reduces waste, and lowers energy consumption, aligning with the goals of sustainable manufacturing. rsc.org

Future work will focus on optimizing the production of this compound from renewable feedstocks and expanding its application as a biofuel component or a benign solvent in integrated, sustainable manufacturing systems.

Computational Approaches for Predictive Modeling of Properties and Reactivity

Computational chemistry and modeling are invaluable tools for accelerating research and development by predicting the properties and behavior of chemical compounds, thereby reducing the need for extensive and costly experimentation.

Thermophysical Property Prediction : The properties of this compound have been calculated using computational methods like the Joback and Crippen methods. chemeo.com These calculations provide estimates for critical properties such as ideal gas heat capacity, enthalpy of formation, vapor pressure, and the octanol/water partition coefficient. chemeo.com Furthermore, institutions like the National Institute of Standards and Technology (NIST) provide critically evaluated thermophysical property data, which includes both experimental and computationally derived values for properties like density, entropy, and thermal conductivity over various temperatures and pressures. nist.gov

Reactivity and Mechanism Studies : Theoretical studies are employed to understand the fundamental reactivity of alcohols. For instance, the thermal decomposition pathways of pentanol isomers have been investigated using computational chemistry to determine bond dissociation energies and reaction kinetics. researchgate.net While not specific to this compound, these models provide a framework for predicting its stability and reactivity under different conditions.

Emerging research will leverage more advanced computational tools, such as machine learning and density functional theory (DFT), for more accurate predictions of this compound's behavior in complex systems. This includes modeling its interactions with catalytic surfaces, predicting its biological activity based on molecular structure, and refining its thermophysical data for engineering applications.

Table 2: Computationally Predicted Properties of this compound

Property Predicted Value Unit Method/Source Reference(s)
Standard Gibbs Free Energy of Formation (ΔfG°) -122.78 kJ/mol Joback Method chemeo.com
Enthalpy of Formation (Ideal Gas, ΔfH°gas) -365.96 kJ/mol Joback Method chemeo.com
Enthalpy of Vaporization (ΔvapH°) 49.69 kJ/mol Joback Method chemeo.com
Critical Pressure (Pc) 2811.36 kPa Joback Method chemeo.com
Critical Temperature (Tc) 637.10 K Joback Method chemeo.com
Log10 of Water Solubility (log10WS) -2.19 Crippen Method chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat) 2.195 Crippen Method chemeo.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Propyl-1-pentanol critical for experimental design?

  • Answer : Key properties include a molecular weight of 130.23 g/mol, density of 0.821–0.83 g/mL (25°C), boiling point of 80–82°C at 12 mmHg (lower pressure) or 179.2°C at atmospheric pressure, and a refractive index of n20/D 1.43. These properties guide solvent compatibility, distillation conditions, and storage protocols. For example, its low boiling point under reduced pressure suggests vacuum distillation for purification . Safety considerations include WGK 3 classification, requiring containment to prevent environmental release .

Q. What synthetic methodologies are reported for this compound in academic research?

  • Answer : While direct synthesis routes are not explicitly detailed in the evidence, its use as a synthetic intermediate implies methods like Grignard reactions or catalytic hydrogenation of aldehydes/ketones. For example, branched alcohols are often synthesized via nucleophilic addition to carbonyl groups followed by reduction. Purity validation typically employs GC-MS or HPLC, as demonstrated in antifungal studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported boiling points of this compound?

  • Answer : The boiling point varies with pressure: 80–82°C at 12 mmHg (vacuum conditions) versus 179.2°C at 760 mmHg (atmospheric pressure). Researchers should calibrate equipment to the intended pressure and validate via differential scanning calorimetry (DSC). Contradictions in literature data often arise from inconsistent measurement conditions, emphasizing the need for precise experimental documentation .

Q. What experimental designs are optimal for evaluating this compound’s antifungal activity?

  • Answer : Antifungal assays against Trichophyton rubrum involve:

  • Step 1 : Purify this compound via column chromatography (e.g., macroporous resin D-101) from natural extracts .
  • Step 2 : Determine minimum inhibitory concentration (MIC) using broth microdilution (e.g., MIC = 250 µg/mL for T. rubrum) .
  • Step 3 : Validate mechanistic effects via transmission electron microscopy (TEM) to observe hyphal ultrastructure damage .
  • Note : Synergistic effects with other alcohols (e.g., decanal, n-decanol) should be tested to clarify contribution ratios .

Q. How does the branching of this compound influence its bioactivity compared to linear alcohols?

  • Answer : Branched alcohols like this compound exhibit distinct membrane-disruptive properties due to increased hydrophobicity and steric effects. Comparative studies with linear analogs (e.g., 1-pentanol) can quantify differences in penetration efficiency into fungal cell walls. Computational modeling (e.g., molecular docking) may predict interactions with fungal enzymes like lanosterol 14α-demethylase .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

  • Answer :

  • GC-MS : Resolve co-eluting compounds in natural extracts (e.g., Bovistella radicata) using polar columns (e.g., DB-5MS) and compare retention indices with NIST libraries .
  • FT-IR : Identify hydroxyl (O-H stretch ~3300 cm⁻¹) and alkyl (C-H ~2900 cm⁻¹) functional groups to confirm structure .
  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 210 nm .

Methodological Considerations

Q. How can researchers mitigate the environmental risks of this compound in laboratory settings?

  • Answer : Adopt green chemistry principles:

  • Substitution : Replace with less toxic analogs if possible.
  • Containment : Use fume hoods and secondary containment trays.
  • Waste Management : Neutralize with oxidizing agents (e.g., potassium permanganate) before disposal, per WGK 3 guidelines .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioassays?

  • Answer : Fit MIC and IC₅₀ values using nonlinear regression (e.g., probit analysis or log-logistic models). For TEM imaging, quantify morphological changes via image analysis software (e.g., ImageJ) and apply ANOVA to compare treatment groups .

Data Contradictions and Validation

  • Boiling Point : Confirm pressure conditions during measurement to reconcile discrepancies .
  • Antifungal Potency : The higher MIC (250 µg/mL) of this compound compared to co-occurring alcohols in B. radicata suggests it may act synergistically rather than independently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.